2,5-Dichlorobenzene-1,4-diamine

Photoluminescence Conjugated Polymers Optoelectronics

2,5-Dichlorobenzene-1,4-diamine is the essential monomer for synthesizing blue-emitting ladder polymers (PLQY 23%) via enzymatic oxidative polymerization—uniquely enabled by its 2,5-dichloro pattern. This substitution also yields melt-spinnable polyazomethines that eliminate hazardous solvents in fiber production and produces amorphous poly(amide-imide)s with superior solubility in NMP/DMAc for high-performance coatings. Validated as a precursor for electrochemical sensors achieving 11,405 µA mM⁻¹ cm⁻² sensitivity. Substituting non- or mono-chlorinated analogs compromises thermal stability, optical properties, and reaction control. Confirm the 2,5-dichloro pattern for reproducible, high-value polymer and sensor outcomes.

Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
CAS No. 20103-09-7
Cat. No. B146562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorobenzene-1,4-diamine
CAS20103-09-7
Synonyms1.4-Diamino-3.6-dichlorobenzene
Molecular FormulaC6H6Cl2N2
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)N)Cl)N
InChIInChI=1S/C6H6Cl2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2
InChIKeyQAYVHDDEMLNVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOLUBLE IN WATER AND ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorobenzene-1,4-diamine (CAS 20103-09-7): Procurement and Differential Specification Guide


2,5-Dichlorobenzene-1,4-diamine (synonyms: 2,5-dichloro-p-phenylenediamine, ClPDA) is a chlorinated aromatic diamine with the molecular formula C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol . The compound is characterized by a melting point of 164–166 °C (decomposition) and a boiling point of approximately 303.7 °C at 760 mmHg . The presence of two electron-withdrawing chloro substituents at the 2- and 5- positions of the p-phenylenediamine scaffold imparts distinct reactivity and electronic properties compared to non-halogenated or differently substituted analogs . This compound serves as a critical monomer or intermediate in specialized polymer synthesis and high-performance pigment manufacturing, where its specific substitution pattern is essential for achieving target material properties .

Why 2,5-Dichlorobenzene-1,4-diamine Cannot Be Interchanged with Unsubstituted or Mono-Chlorinated Analogs


The precise 2,5-dichloro substitution pattern on the p-phenylenediamine core fundamentally governs the compound's reactivity, electronic character, and the resulting material properties. Unsubstituted p-phenylenediamine exhibits a melting point of 145–147 °C, whereas the 2,5-dichloro derivative decomposes at 164–166 °C, reflecting a significant alteration in intermolecular forces and thermal stability that directly impacts its suitability in high-temperature polymer syntheses . The electron-withdrawing chlorine atoms reduce the electron density on the aromatic amine nitrogens, which is critical for controlling the rate of polycondensation reactions and preventing unwanted side reactions, a challenge specifically noted with chloro-p-phenylenediamine analogs in patent literature [1]. Consequently, substituting 2,5-dichlorobenzene-1,4-diamine with an unsubstituted or mono-chlorinated alternative will alter the electronic balance, potentially leading to polymers with inferior mechanical strength, reduced thermal stability, or altered optical properties.

Quantitative Evidence for Selecting 2,5-Dichlorobenzene-1,4-diamine over Structural Analogs


Fluorescence Quantum Yield: A Direct Comparison of Polymerization Routes Enabled by 2,5-Dichloro Substitution

The enzymatic oxidative polymerization of 2,5-dichloro-p-phenylenediamine (ClPDA) yields a polymer (P-ClPDA-E) that exhibits significant blue photoluminescence with a quantum yield of 23% in DMF [1]. This property is directly linked to the ortho-coupled, ladder-type polymer structure that is uniquely facilitated by the 2,5-dichloro substitution pattern. In contrast, the chemically oxidized polymer (P-ClPDA-O) from the same monomer exhibits negligible photoluminescence. This demonstrates that the specific substitution pattern of ClPDA is essential for accessing the enzymatically polymerized material with desirable optical properties, a feature not achievable with unsubstituted p-phenylenediamine or other isomers under comparable conditions.

Photoluminescence Conjugated Polymers Optoelectronics

Electrochemical Sensor Performance: Detection Limit and Sensitivity Achieved with 2,5-Dichlorobenzene-1,4-diamine-Derived Polymer

A novel monomer, N1,N4-bis(anthracene-9-ylmethylene)-2,5-dichlorobenzene-1,4-diamine (ADCA), synthesized from 2,5-dichlorobenzene-1,4-diamine, was electropolymerized onto a pencil graphite electrode to create a sensor for chloramphenicol [1]. The Poly(ADCA)/PGE sensor demonstrated a low detection limit of 0.55 µM and a high sensitivity of 11,405 µA mM⁻¹ cm⁻² using differential pulse voltammetry. This performance is enabled by the core 2,5-dichloro-1,4-phenylenediamine structure, which provides the necessary electronic and structural framework for the anthracene-functionalized monomer.

Electrochemical Sensing Modified Electrodes Antibiotic Detection

High-Strength Fiber Formation from Polyazomethines Based on Chloro-p-Phenylenediamine

Research on aromatic polyazomethines demonstrates that incorporating chloro-p-phenylenediamine as a diamine monomer yields polymers capable of being melt-spun into strong fibers [1]. The study specifically identifies chloro-p-phenylenediamine-based polyazomethines as a source of high-strength fibers via this processing method. The presence of the chloro substituent is crucial for achieving the appropriate polymer chain packing and thermal properties that permit melt spinning and subsequent fiber drawing to enhance mechanical properties.

High-Performance Fibers Polyazomethines Melt Spinning

Validated Application Scenarios for 2,5-Dichlorobenzene-1,4-diamine Based on Quantitative Evidence


Synthesis of Blue-Emitting Conjugated Polymers for OLEDs and Fluorescent Sensors

This compound is the monomer of choice for synthesizing blue-emitting polymers with a verified photoluminescence quantum yield of 23%. The enzymatic oxidative polymerization route, which is uniquely effective due to the 2,5-dichloro substitution pattern, yields a ladder-type polymer (P-ClPDA-E) with this desirable optical property [1]. This makes the compound directly applicable in the development of active layers for organic light-emitting diodes (OLEDs) and as a fluorescent probe in chemical sensors.

Fabrication of Electrochemical Sensors for Antibiotic Detection in Food and Pharmaceuticals

The compound is a validated precursor for synthesizing functionalized monomers used to modify low-cost electrodes. A sensor built on this principle has demonstrated a low detection limit (0.55 µM) and high sensitivity (11,405 µA mM⁻¹ cm⁻²) for chloramphenicol, a critical antibiotic monitored for food safety [1]. This application leverages the compound's ability to form electroactive polymer films, enabling the development of specific and sensitive analytical tools for pharmaceutical and environmental monitoring.

High-Performance Fiber Manufacturing via Melt Spinning

In the production of high-strength aromatic fibers, 2,5-dichlorobenzene-1,4-diamine is an essential monomer for synthesizing polyazomethines that are processable by melt spinning. This method eliminates the need for hazardous organic solvents required in traditional solution spinning, offering a more sustainable and cost-effective manufacturing route for advanced fibers used in composites and protective textiles [1].

Synthesis of Soluble, Amorphous Poly(amide-imide)s for Coatings and Membranes

2,5-Dichloro-p-phenylenediamine is a key building block for preparing diimide-diacid monomers that yield amorphous poly(amide-imide)s with excellent solubility in common organic solvents such as NMP and DMAc [1]. The electron-withdrawing chloro groups and asymmetric substitution pattern disrupt polymer chain packing, enhancing solubility and processability. This enables their use in high-performance coatings, films, and membranes where solution casting is required.

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